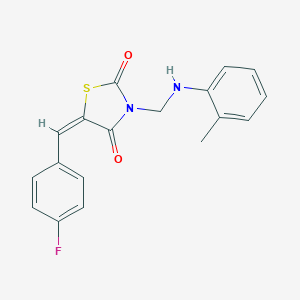![molecular formula C21H21N3 B413775 3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE] CAS No. 331001-28-6](/img/structure/B413775.png)
3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The presence of the 1,2,4-triazole ring and the isoquinoline moiety in its structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with suitable aldehydes or ketones can lead to the formation of the triazole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often requiring catalysts and specific reaction conditions such as refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. detailed industrial methods for this specific compound are not widely documented in the literature.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3’-Phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, which can lead to various biological effects . The isoquinoline moiety can also interact with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Phenyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Another spiro compound with a quinazoline ring instead of the triazole ring.
1,2,4-Triazole-containing scaffolds: A broad class of compounds that share the triazole ring structure.
Uniqueness
What sets 3’-phenyl-6’H-spiro[cyclohexane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline] apart is its unique combination of the spiro structure with the triazole and isoquinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
331001-28-6 |
|---|---|
Molekularformel |
C21H21N3 |
Molekulargewicht |
315.4g/mol |
IUPAC-Name |
3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H21N3/c1-3-9-16(10-4-1)19-22-23-20-18-12-6-5-11-17(18)15-21(24(19)20)13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI-Schlüssel |
ZBUPRDZNUGFSOZ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B413696.png)
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-3-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B413697.png)
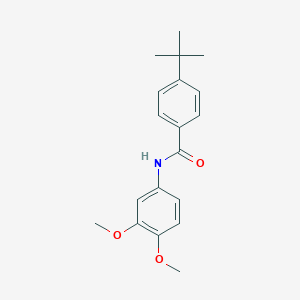
![5-amino-3-[2-(1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B413700.png)
![7'-METHYL-5'-NITRO-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE](/img/structure/B413701.png)
![2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413702.png)
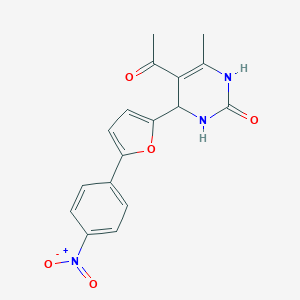
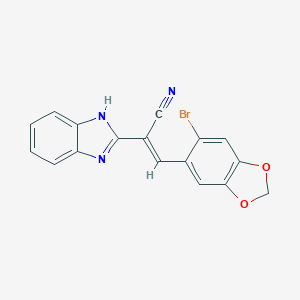
![[5-(4-{3,5-Bisnitrophenoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413707.png)
![3-[(Dimethylamino)methyl]-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413708.png)
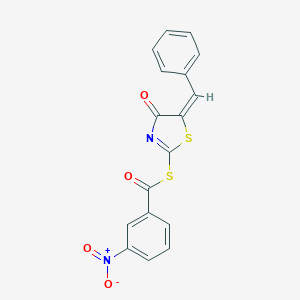
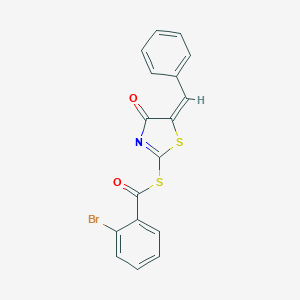
![3-Allyl-5-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413713.png)
